molecular formula C9H17FN2O B13302145 1-{6-Amino-3-azabicyclo[3.1.1]heptan-3-yl}-3-fluoropropan-2-ol

1-{6-Amino-3-azabicyclo[3.1.1]heptan-3-yl}-3-fluoropropan-2-ol

Cat. No.: B13302145
M. Wt: 188.24 g/mol
InChI Key: NVXFSRNOMSBPHM-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C9H17FN2O

Molecular Weight

188.24 g/mol

IUPAC Name

1-(6-amino-3-azabicyclo[3.1.1]heptan-3-yl)-3-fluoropropan-2-ol

InChI

InChI=1S/C9H17FN2O/c10-2-8(13)5-12-3-6-1-7(4-12)9(6)11/h6-9,13H,1-5,11H2

InChI Key

NVXFSRNOMSBPHM-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC1C2N)CC(CF)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{6-Amino-3-azabicyclo[3.1.1]heptan-3-yl}-3-fluoropropan-2-ol typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to ensure scalability and efficiency . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) under controlled temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of bulk reagents and optimized reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-{6-Amino-3-azabicyclo[3.1.1]heptan-3-yl}-3-fluoropropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like LiAlH4 for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 1-{6-Amino-3-azabicyclo[3.1.1]heptan-3-yl}-3-fluoropropan-2-ol involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors. This interaction can lead to various biological effects, depending on the target and the context .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Registry Number : 1935331-84-2
  • Molecular Formula : C₉H₁₇FN₂O
  • Molecular Weight : 188.24 g/mol
  • Structure: Features a bicyclo[3.1.1]heptane core with a 3-azabicyclo moiety, a 6-amino substituent, and a 3-fluoropropan-2-ol side chain.

Key Characteristics :

  • Current Availability : Temporarily out of stock but listed with global suppliers (China, U.S., India, Germany); safety data (GHS, UN codes) remain unspecified .
Structural Analogues with Azabicyclo Scaffolds
Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Availability
1-{6-Amino-3-azabicyclo[3.1.1]heptan-3-yl}-3-fluoropropan-2-ol (Target) 1935331-84-2 C₉H₁₇FN₂O 188.24 6-amino, 3-fluoropropanol Limited stock
1-(2-Azabicyclo[2.2.1]heptan-2-yl)-3-fluoropropan-2-ol 1861073-19-9 C₉H₁₆FNO 173.23 2-azabicyclo, no amino group Discontinued
1-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-2-(methylamino)ethan-1-one N/A C₁₁H₂₀N₂O₂ 212.29 6-ethoxy, methylamino-ketone Discontinued

Structural and Functional Insights :

  • Bicyclo Ring Variations: The target compound’s [3.1.1]heptane scaffold differs from [2.2.1]heptane (CAS 1861073-19-9), which reduces steric hindrance and may enhance binding to planar biological targets .
  • Substituent Effects: Amino Group: The 6-amino group in the target compound introduces polarity and hydrogen-bonding capability, absent in the discontinued [2.2.1]heptane analogue . Fluorine vs. Ethoxy: The 3-fluoropropanol side chain in the target compound offers metabolic resistance compared to ethoxy groups (CAS 1861073-19-9), which may increase lipophilicity but reduce aqueous solubility .
Pharmacological and Physicochemical Properties
Property Target Compound 1-(2-Azabicyclo[2.2.1]heptan-2-yl)-3-fluoropropan-2-ol 1-(6-Ethoxy-3-azabicyclo…)
Polarity High (amino group) Moderate (no amino) Low (ethoxy, methylamino-ketone)
Molecular Weight 188.24 173.23 212.29
Metabolic Stability Likely high (C-F bond) Moderate (no fluorine) Low (ester susceptibility)
Bioavailability Moderate (balanced polarity) Low (higher lipophilicity) Variable (depends on formulation)

Key Findings :

  • The target compound’s amino and fluorine substituents synergize to balance polarity and stability, making it a promising candidate for central nervous system (CNS) applications, where blood-brain barrier penetration is critical .
  • Discontinued analogues (e.g., CAS 1861073-19-9) lack functional groups necessary for target specificity, limiting their therapeutic utility .

Biological Activity

1-{6-Amino-3-azabicyclo[3.1.1]heptan-3-yl}-3-fluoropropan-2-ol, with CAS number 1935331-84-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H17FN2OC_9H_{17}FN_2O with a molecular weight of 188.24 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.

PropertyValue
Molecular FormulaC9H17FN2O
Molecular Weight188.24 g/mol
CAS Number1935331-84-2
DensityN/A
Boiling PointN/A
Melting PointN/A

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

  • Antidepressant Effects : Some studies suggest that bicyclic amines may interact with neurotransmitter systems, potentially offering antidepressant effects.
  • Antinociceptive Activity : Preliminary data indicate that this compound may have pain-relieving properties, possibly through modulation of pain pathways in the central nervous system.

Structure-Activity Relationship (SAR)

The structural features of this compound are crucial for its biological activity:

  • Amino Group : The presence of the amino group is essential for binding to target receptors.
  • Fluoropropanol Side Chain : The fluorine atom may enhance the lipophilicity and stability of the compound, affecting its bioavailability.

Study on Antidepressant Activity

A study conducted by researchers exploring the antidepressant-like effects of bicyclic compounds found that derivatives similar to this compound showed significant activity in animal models of depression. The study utilized behavioral assays such as the forced swim test and tail suspension test to evaluate the efficacy of these compounds.

Pain Modulation Research

In another investigation focusing on antinociceptive properties, compounds structurally related to 1-{6-Amino-3-azabicyclo[3.1.1]heptan-3-y}-3-fluoropropan-2-o were tested using formalin-induced pain models in rodents. Results indicated a dose-dependent reduction in pain response, suggesting potential therapeutic applications in pain management.

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